molecular formula C17H15N3O2 B4999690 2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No. B4999690
M. Wt: 293.32 g/mol
InChI Key: RIYZZVFPXDQDPM-UHFFFAOYSA-N
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Description

2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile, also known as DMCC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMCC is a member of the chromene family of compounds and is known for its unique chemical structure and properties.

Scientific Research Applications

Antimicrobial Activities

2,7-Diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile and similar compounds have shown potential in antimicrobial activities. For example, compounds including 2-amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile have been utilized for the synthesis of S-nucleoside and C-nucleoside analogues, demonstrating significant antibacterial and antifungal activities (Ghoneim, El-Farargy, & Abdelaziz, 2014).

PET Agents for Imaging in Cancer

Compounds related to this compound have been synthesized for use as PET (Positron Emission Tomography) agents in imaging apoptosis in cancer. Specifically, carbon-11-labeled 4-aryl-4H-chromenes have been prepared and isolated, showing potential as effective agents for cancer imaging (Gao, Wang, Miller, Hutchins, & Zheng, 2010).

Corrosion Inhibition

Derivatives of this compound, such as 2,4-diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile, have been explored as corrosion inhibitors. These compounds have shown effectiveness in inhibiting corrosion of materials like N80 steel in acidic environments, making them valuable in industrial applications (Ansari, Quraishi, & Singh, 2017).

Anticancer Drug Leads

Some derivatives of this compound have been synthesized and characterized, with docking studies suggesting their potential as leads for anticancer drugs. These compounds show capability for intercalating with DNA, which may be effective in cancer treatment (Nogueira, Almeida, França, & Figueroa-Villar, 2020).

properties

IUPAC Name

2,7-diamino-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-21-12-5-2-10(3-6-12)16-13-7-4-11(19)8-15(13)22-17(20)14(16)9-18/h2-8,16H,19-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYZZVFPXDQDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641573
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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